5-Amino-8-anilinonaphthalene-1-sulphonic acid
Overview
Description
5-amino-8-anilinonaphthalene-1-sulfonic acid is an organic compound that contains both a sulfonic acid group and an amine group. This compound is known for its use as a fluorescent molecular probe, which makes it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-8-anilinonaphthalene-1-sulfonic acid typically involves the Ullmann reaction, a copper-catalyzed coupling reaction. This method has been optimized using microwave-assisted techniques to improve yield and reduce reaction times. The reaction conditions generally include a buffer solution with sodium phosphate and irradiation at 100°C for 1 to 1.5 hours .
Industrial Production Methods
Industrial production of this compound involves multiple filtration and washing steps to purify the product. The final product is obtained by drying the filtered residue in a vacuum drying oven at 45-60°C for 24-30 hours .
Chemical Reactions Analysis
Types of Reactions
5-amino-8-anilinonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-8-anilinonaphthalene-1-sulfonic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. It binds to hydrophobic regions on the surface of proteins, causing a change in its fluorescence. This change can be measured to study protein-ligand interactions and conformational changes . The molecular targets include hydrophobic pockets on proteins, and the pathways involved are related to protein folding and aggregation .
Comparison with Similar Compounds
Similar Compounds
- 1-anilino-8-naphthalenesulfonate
- 4,4’-dianilino-1,1’-binaphthyl-5,5’-disulfonic acid
- Thioflavin T
Uniqueness
5-amino-8-anilinonaphthalene-1-sulfonic acid is unique due to its dual functional groups (amine and sulfonic acid), which enhance its binding affinity to proteins and its fluorescent properties. This makes it particularly useful for studying protein folding and aggregation, as well as for diagnostic applications .
Properties
IUPAC Name |
5-amino-8-anilinonaphthalene-1-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-13-9-10-14(18-11-5-2-1-3-6-11)16-12(13)7-4-8-15(16)22(19,20)21/h1-10,18H,17H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTSYYSQBOPRFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C=CC=C3S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000446 | |
Record name | 5-Amino-8-anilinonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79392-39-5 | |
Record name | 5-Amino-8-(phenylamino)-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79392-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-8-anilinonaphthalene-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079392395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-8-anilinonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-8-anilinonaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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